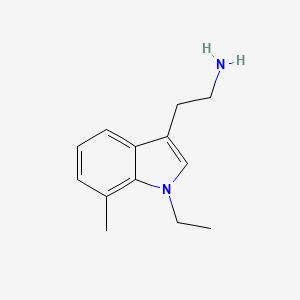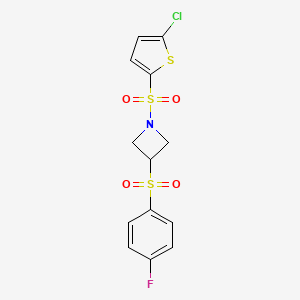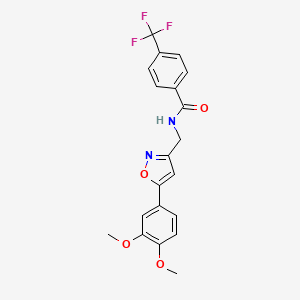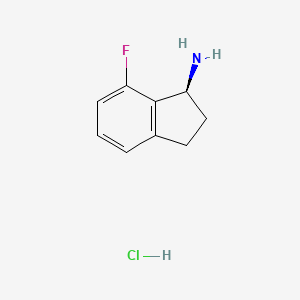
(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including single-crystal X-ray diffraction (SC-XRD) analysis . This method is widely used for determining the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions of a compound depend on its specific structure and functional groups. For example, amines can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Drug Development
- Protein Tyrosine Kinase Inhibitors : Fluorine substitution on aromatic compounds has been explored for the development of selective inhibitors of protein tyrosine kinases, highlighting the potential of fluoro-substituted compounds in targeted cancer therapies (Thompson et al., 2000).
- Anti-inflammatory Activity : Fluorine-substituted compounds have demonstrated potential anti-inflammatory activity, suggesting a pathway for the development of new anti-inflammatory agents (Sun et al., 2019).
- Synthetic Methodologies : Research into efficient synthetic routes for fluoro-substituted amines, including (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride analogs, supports their broader application in pharmaceutical synthesis (Magano et al., 2008).
Analytical and Chemical Research
- Fluorous Electrophilic Scavengers : The use of fluorous electrophilic scavengers in solution-phase synthesis underscores the role of fluorinated compounds in simplifying purification processes in chemical synthesis (Zhang et al., 2003).
- Enantioselective Synthesis : The development of enantioselective synthesis methods for β-fluoro amines demonstrates the importance of fluorinated compounds in accessing pharmacologically relevant molecules with high stereochemical purity (Vara & Johnston, 2016).
Pharmacological Research
- Dopamine Receptor Agonists : Synthesis and characterization of fluoroalkyl-substituted indenes as D2-like dopamine receptor agonists indicate the utility of fluorinated compounds in neuroscience, particularly in the development of therapeutics for neurological disorders (Di Stefano et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYSNVAUQOXGKN-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)
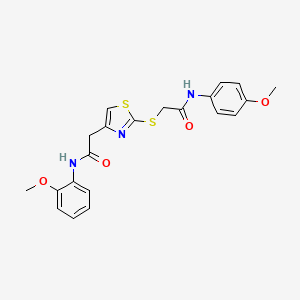
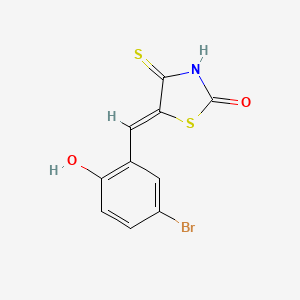

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2776387.png)
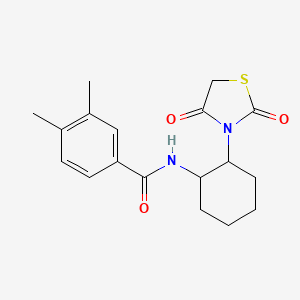
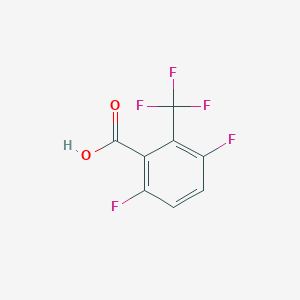
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)
